1-Methyl-3-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]thiourea
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Overview
Description
N-METHYL-N’-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)THIOUREA is a complex organic compound that features a unique combination of functional groups, including a morpholine ring, a benzoxadiazole moiety, and a thiourea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-N’-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)THIOUREA typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxadiazole Core: The benzoxadiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable nitrosating agent.
Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the benzoxadiazole intermediate.
Thiourea Formation: The final step involves the reaction of the morpholino-benzoxadiazole intermediate with methyl isothiocyanate to form the thiourea linkage.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-METHYL-N’-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
N-METHYL-N’-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)THIOUREA has a wide range of scientific research applications:
Chemistry: It is used as a fluorescent probe in various analytical techniques due to its unique photophysical properties.
Biology: The compound is employed in biological assays to study enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease pathways.
Industry: The compound is used in the development of advanced materials, such as sensors and catalysts, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-METHYL-N’-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)THIOUREA involves its interaction with specific molecular targets. The benzoxadiazole moiety can interact with enzyme active sites, inhibiting their activity. The morpholine ring may enhance the compound’s binding affinity and specificity, while the thiourea linkage can participate in hydrogen bonding and other interactions that stabilize the compound-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
N-METHYL-N’-(7-NITRO-2,1,3-BENZOXADIAZOL-4-YL)THIOUREA: This compound features a nitro group instead of a morpholine ring, which alters its reactivity and applications.
N-METHYL-N’-(7-AMINO-2,1,3-BENZOXADIAZOL-4-YL)THIOUREA:
Uniqueness
N-METHYL-N’-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)THIOUREA is unique due to the combination of its functional groups, which confer specific photophysical properties, reactivity, and binding affinity. This makes it particularly valuable in applications requiring high specificity and stability.
Properties
Molecular Formula |
C12H15N5O2S |
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Molecular Weight |
293.35 g/mol |
IUPAC Name |
1-methyl-3-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)thiourea |
InChI |
InChI=1S/C12H15N5O2S/c1-13-12(20)14-8-2-3-9(11-10(8)15-19-16-11)17-4-6-18-7-5-17/h2-3H,4-7H2,1H3,(H2,13,14,20) |
InChI Key |
JQNNKNLWVRYBHD-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)NC1=CC=C(C2=NON=C12)N3CCOCC3 |
Origin of Product |
United States |
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